2-[5-(3-amino-4-methoxyphenyl)-2H-tetrazol-2-yl]ethanol
Description
2-[5-(3-Amino-4-methoxyphenyl)-2H-tetrazol-2-yl]ethanol is a tetrazole derivative characterized by a 3-amino-4-methoxyphenyl substituent at the 5-position of the tetrazole ring and an ethanol group at the 2-position. This compound has been explored for applications in pharmaceuticals, agrochemicals, and materials science due to the versatile reactivity of the tetrazole ring and the functional groups attached .
The tetrazole core confers metabolic stability and hydrogen-bonding capabilities, while the 3-amino-4-methoxyphenyl moiety may enhance solubility and modulate electronic properties.
Properties
IUPAC Name |
2-[5-(3-amino-4-methoxyphenyl)tetrazol-2-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O2/c1-17-9-3-2-7(6-8(9)11)10-12-14-15(13-10)4-5-16/h2-3,6,16H,4-5,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJRTZWYXNUOMJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(N=N2)CCO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(3-amino-4-methoxyphenyl)-2H-tetrazol-2-yl]ethanol typically involves multiple steps. One common approach is the cyclization of appropriate precursors to form the tetrazole ring, followed by functional group modifications to introduce the amino and methoxyphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis can be employed to enhance reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions
2-[5-(3-amino-4-methoxyphenyl)-2H-tetrazol-2-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, such as converting nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-[5-(3-amino-4-methoxyphenyl)-2H-tetrazol-2-yl]ethanol has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s bioactive properties make it a candidate for drug development and biochemical studies.
Medicine: Potential therapeutic applications include its use as an antimicrobial or anticancer agent.
Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-[5-(3-amino-4-methoxyphenyl)-2H-tetrazol-2-yl]ethanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Structural Analogues in the Tetrazole Family
Methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate
- Structure: Features a methyl ester and a 2-hydroxyphenyl group instead of ethanol and 3-amino-4-methoxyphenyl.
- Key Differences :
- Synthesis : Prepared via esterification of hydroxyphenyl tetrazole with methyl bromoacetate in acetonitrile .
(R)-1-(2-Chlorophenyl)-2-(2H-tetrazol-2-yl)ethanol
- Structure: Substitutes the 3-amino-4-methoxyphenyl group with a 2-chlorophenyl ring.
- Custom synthesis status (vs. discontinued for the target compound) suggests niche applications .
Triazole and Thiazole Derivatives
(R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol
- Structure: Triazole core with a 4-methoxyphenyl group and thioether-linked ethanol.
- Key Differences: The triazole ring (vs. tetrazole) lacks one nitrogen atom, reducing aromaticity and hydrogen-bonding capacity. Thioether linkage may enhance lipophilicity compared to direct ethanol attachment .
{5-[2-(4-Methoxy-3-methylphenyl)ethyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methanol
- Structure : Thiazole core with trifluoromethyl and methoxy-substituted aryl groups.
- Key Differences :
Ethanol-Substituted Heterocycles
2-((3-Amino-4-methoxyphenyl)amino)ethanol
- Structure: Ethanolamine derivative without a tetrazole ring.
- Structural similarity (94%) suggests overlapping synthetic pathways .
Biological Activity
2-[5-(3-amino-4-methoxyphenyl)-2H-tetrazol-2-yl]ethanol is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C10H12N6O |
| Molecular Weight | 232.24 g/mol |
| LogP | -0.672 |
| Polar Surface Area | 94.724 Ų |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 3 |
Research indicates that compounds containing tetrazole rings often exhibit significant biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The tetrazole moiety may enhance the compound's ability to interact with biological targets due to its ability to form hydrogen bonds and participate in π-π stacking interactions.
Anticancer Activity
In vitro studies have shown that derivatives of tetrazole compounds can inhibit cancer cell proliferation. For instance, a study highlighted that similar tetrazole-based compounds displayed IC50 values in the low micromolar range against various cancer cell lines, including prostate (DU-145), cervix (HeLa), and lung adenocarcinoma (A549) cells . The mechanism primarily involves the disruption of microtubule assembly, leading to cell cycle arrest and apoptosis.
Anti-inflammatory Effects
Another aspect of interest is the anti-inflammatory potential of tetrazole derivatives. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in models of neuroinflammation .
Case Studies
- Anticancer Efficacy : A study involving a series of tetrazole derivatives demonstrated that compounds with specific substitutions on the phenyl ring exhibited enhanced cytotoxicity against A549 lung cancer cells, with some achieving IC50 values as low as 0.048 µM . These compounds induced apoptosis through caspase activation and disrupted microtubule dynamics.
- Neuroprotective Properties : Research on related compounds revealed their ability to mitigate neuroinflammation in LPS-stimulated microglial cells. The compounds reduced the production of inflammatory mediators and showed promise in protecting neuronal cells from amyloid-beta toxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
